3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole basic properties
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole basic properties
An In-depth Technical Guide to 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Core Basic Properties and Applications
Foreword
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole stands as a pivotal heterocyclic scaffold in modern medicinal chemistry. Characterized by the fusion of an indole nucleus and a tetrahydropyridine ring, this compound has emerged as a versatile building block for the synthesis of neurologically active agents.[1] Its structural framework is a recurring motif in ligands designed to interact with a variety of central nervous system (CNS) targets, demonstrating significant potential in the development of treatments for complex psychiatric and neurodegenerative disorders. This guide offers a comprehensive exploration of its fundamental physicochemical properties, synthetic pathways, characteristic reactivity, and established pharmacological applications, providing an essential resource for researchers and professionals engaged in drug discovery and development.
Physicochemical and Structural Characteristics
The unique properties of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole arise from the electronic and steric interplay between its two constituent heterocyclic systems. The indole ring provides a planar, aromatic system rich in π-electrons, while the non-aromatic tetrahydropyridine ring imparts conformational flexibility and a key basic nitrogen center.
Core Properties
A summary of the key physicochemical properties is provided below. These values are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂ | PubChem[2][3] |
| Molecular Weight | 198.26 g/mol | PubChem[2][3] |
| IUPAC Name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | PubChem[2] |
| CAS Number | 65347-55-9 | LookChem, PubChem[1][2] |
| Melting Point | 177-182°C | LookChem[1] |
| Boiling Point | 400.4 °C at 760 mmHg (Predicted) | LookChem[1] |
| Appearance | Solid | LookChem[1] |
| Storage Temperature | 2-8°C | LookChem[1] |
Basicity and Solubility
The primary determinant of the molecule's basicity is the secondary amine within the tetrahydropyridine ring. This nitrogen readily accepts a proton, making the compound a base. While a specific experimental pKa value is not widely reported in the literature, it is expected to be in the range typical for secondary amines, allowing for the formation of acid addition salts.
This basicity governs its solubility profile. The compound's solubility in aqueous media is highly pH-dependent; it is sparingly soluble in neutral water but exhibits significantly enhanced solubility in acidic solutions where the tetrahydropyridine nitrogen is protonated. Information on its solubility in common organic solvents is not explicitly detailed, but based on its structure, it is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.
Synthesis and Chemical Reactivity
The synthesis of the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole core is a critical first step for the development of more complex derivatives. While often purchased as a starting material, understanding its synthesis provides insight into potential impurities and alternative derivatization strategies.
Synthetic Workflow: A Plausible Approach
A common and effective method for constructing this scaffold is the Fischer indole synthesis. This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone, in this case, a protected 4-piperidone derivative. The subsequent cyclization and aromatization yield the indole core.
Caption: Relationship between the core scaffold and its biological targets.
Serotonin Receptor Modulation
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5-HT₆ Receptor Ligands : This scaffold is particularly prominent in the development of ligands for the 5-HT₆ receptor, a target implicated in cognitive function and psychiatric disorders.
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Antagonists : N(1)-arylsulfonyl derivatives have been synthesized that exhibit exceptionally high affinity and selectivity for the 5-HT₆ receptor. For instance, certain analogs show binding affinities (Ki) as low as 0.4 nM and function as potent antagonists. [4] * Agonists : Conversely, substitution at the C2 position of the indole ring can shift the pharmacological profile towards agonism. The compound 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole was identified as a potent 5-HT₆ agonist with an EC₅₀ of 1.0 nM in functional assays. [5]
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Multifunctional "Designed-Multiple-Ligand" Approach
A key application of this core is in the design of multifunctional agents that can simultaneously modulate several CNS targets. This strategy is highly promising for treating complex neuropsychiatric syndromes like the behavioral and psychological symptoms of dementia (BPSD). [6] Researchers have successfully developed ligands based on this scaffold that act as:
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Dopamine D₂ Receptor (D₂R) Partial Agonists
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5-HT₆ Receptor Antagonists
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Serotonin Transporter (SERT) Blockers
One notable compound, N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide, demonstrated a broad therapeutic profile, including antipsychotic, antidepressant, anxiolytic, and memory-enhancing properties in preclinical models. [7][6]
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons of the indole ring (~7.0-8.0 ppm), the indole N-H proton (broad singlet, >10 ppm), the vinyl proton of the tetrahydropyridine ring (~5.5-6.5 ppm), and multiple aliphatic protons for the CH₂ groups of the tetrahydropyridine ring (~2.0-4.0 ppm). |
| ¹³C NMR | Resonances for aromatic carbons of the indole, two sp² carbons of the tetrahydropyridine double bond, and sp³ carbons of the aliphatic portion of the tetrahydropyridine ring. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 199.12. High-resolution mass spectrometry should confirm the exact mass of 198.1157 Da. [2] |
| HPLC | Purity assessment using a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water containing a modifier like 0.1% TFA or formic acid. |
| FTIR | Characteristic peaks for N-H stretching (indole and amine), aromatic C-H stretching, C=C stretching (aromatic and vinyl), and aliphatic C-H stretching. |
Safety, Handling, and Storage
As a biologically active chemical intermediate, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole requires careful handling to ensure personnel safety and maintain compound integrity.
Hazard Identification
According to aggregated GHS data, the compound is classified with the following hazards:[2]
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H302: Harmful if swallowed
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H312: Harmful in contact with skin
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H315: Causes skin irritation
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H319: Causes serious eye irritation
-
H332: Harmful if inhaled
Recommended Handling Protocol
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE) :
-
Hygiene Practices : Avoid breathing dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. [9][10]
First Aid Measures
-
Inhalation : Move the person to fresh air. If symptoms persist, seek medical attention. [8][10]* Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water. [10]* Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist. [10]* Ingestion : If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician. [10]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C. [1]Protect from air and light to prevent degradation. [10]
Conclusion
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole is far more than a simple heterocyclic molecule; it is a validated and highly fruitful scaffold for the discovery of novel CNS-active agents. Its synthetic accessibility and the presence of multiple, distinct reactive sites provide a robust platform for extensive structure-activity relationship (SAR) studies. The demonstrated success in generating potent and selective ligands for serotonin receptors, as well as complex multifunctional agents, underscores its continued importance in the quest for improved therapeutics for mental and neurological health. Future research will likely focus on further exploiting this scaffold to achieve novel polypharmacological profiles and to develop agents with enhanced brain penetration and optimized in vivo efficacy.
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N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are potent and selective 5-HT6 receptor antagonists. PubMed. [Link]
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2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. PubMed. [Link]
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